Glyceryl trimethacrylate chemical structure and properties
Glyceryl trimethacrylate chemical structure and properties
An In-depth Technical Guide to Glyceryl Trimethacrylate: Structure, Properties, and Advanced Applications
Introduction
Glyceryl trimethacrylate (GTMA), a trifunctional methacrylic ester monomer, stands as a pivotal building block in the synthesis of advanced polymer networks.[1] Its molecular architecture, featuring a central glycerol backbone with three reactive methacrylate groups, imparts a high degree of crosslinking capability. This characteristic is fundamental to its utility in applications demanding robust mechanical properties, thermal stability, and tailored chemical resistance. Primarily utilized as a crosslinking agent, GTMA's high reactivity in free-radical polymerization enables the rapid formation of highly crosslinked, durable polymer networks, particularly through photopolymerization techniques.[1]
This guide offers a comprehensive exploration of glyceryl trimethacrylate, from its core chemical structure and physicochemical properties to its polymerization behavior and diverse applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile monomer in material science, biomedical engineering, and advanced coatings.
Chemical Structure and Identity
The formal IUPAC name for glyceryl trimethacrylate is 2,3-bis(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate.[2] The molecule consists of a propane-1,2,3-triol (glycerol) backbone where each of the three hydroxyl groups is esterified with methacrylic acid.[1] This trifunctional nature is the primary determinant of its role as a potent crosslinking agent.
Caption: Chemical structure of Glyceryl Trimethacrylate.
Physicochemical Properties
A summary of key identifiers and properties for glyceryl trimethacrylate is provided below.
| Property | Value | Source(s) |
| CAS Number | 7401-88-9 | [1][2] |
| Molecular Formula | C₁₅H₂₀O₆ | [2] |
| Molecular Weight | 296.31 g/mol | [2] |
| Appearance | Colorless to Light Yellow Clear Liquid | |
| Density | 1.09 g/mL | [3] |
| Boiling Point | 150°C at 0.1 mm Hg | [3] |
| Canonical SMILES | CC(=C)C(=O)OCC(COC(=O)C(=C)C)OC(=O)C(=C)C | [2] |
| InChI Key | NEBBLNDVSSWJLL-UHFFFAOYSA-N | [2] |
Synthesis of Glyceryl Trimethacrylate
The principal industrial route for synthesizing GTMA is the direct esterification of glycerol with methacrylic acid.[1] This reaction involves the formation of three ester linkages between the hydroxyl groups of the glycerol backbone and the carboxyl groups of three methacrylic acid molecules.[1]
Caption: Direct esterification of glycerol with methacrylic acid.
This is an equilibrium reaction, and to drive it towards the formation of the tri-ester product, the water generated as a byproduct is typically removed continuously using techniques like azeotropic distillation.[4] An acid catalyst, such as p-toluenesulfonic acid, is often employed to increase the reaction rate.[4] A polymerization inhibitor is also crucial to prevent the premature polymerization of the methacrylate groups under the heat required for esterification.[4][5]
Polymerization Behavior and Protocols
GTMA's high reactivity in free-radical polymerization makes it an exceptional crosslinking agent.[1] When included in a polymer formulation, its three methacrylate groups can participate in different growing polymer chains, effectively creating covalent bonds that link the chains together into a three-dimensional network.
Mechanism of Network Formation
The polymerization process is characterized by the rapid formation of a highly crosslinked network and can be described by three key events:[1]
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Initial Polymerization: In the early stages, free-radical initiation (e.g., by a photoinitiator exposed to UV light) leads to the formation of linear or lightly branched polymer chains.
-
Gelation: As the reaction proceeds, the interconnectedness of the growing chains increases dramatically. The "gel point" is reached when an insoluble, crosslinked polymer network forms, which is swollen with the remaining unreacted monomer.
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Vitrification: With increasing monomer consumption and crosslink density, the glass transition temperature (Tg) of the system rises. When the Tg approaches the curing temperature, molecular mobility is severely restricted, and the system transitions into a glassy state, which may slow the final conversion rate.
Experimental Protocol: UV Photopolymerization of a GTMA-based Resin
This protocol describes a general procedure for the UV-induced polymerization of a resin containing GTMA. The causality behind the choice of components is critical: GTMA is the crosslinker for network integrity, a base monomer (like glycerol dimethacrylate) provides the bulk of the polymer, and a photoinitiator is essential to absorb UV light and generate the initial radicals that start the polymerization.
Materials:
-
Glyceryl trimethacrylate (GTMA)
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Glycerol dimethacrylate (GDMA) or other suitable base monomer[6]
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
UV curing system (365 nm)
-
Mixing vessel, silicone mold
Procedure:
-
Formulation Preparation: In a light-protected vessel, prepare the monomer mixture. For example, a mixture of 70% GDMA and 30% GTMA by weight. The ratio can be varied to control the crosslink density and resulting mechanical properties.
-
Initiator Addition: Add the photoinitiator to the monomer mixture at a concentration of 0.5-2.0% by weight. Ensure complete dissolution by gentle stirring in the dark. Rationale: The initiator concentration must be sufficient to generate an adequate radical flux upon UV exposure but not so high as to cause excessive light absorption at the surface, which would prevent deep curing.
-
Molding: Pour the liquid resin into a silicone mold of the desired geometry.
-
UV Curing (Initiation & Propagation): Place the mold in a UV curing chamber. Expose the resin to UV light (e.g., 365 nm at an intensity of 10-50 mW/cm²). The exposure time will vary from seconds to minutes depending on the initiator concentration, sample thickness, and light intensity. Rationale: UV photons cleave the initiator molecules into highly reactive radicals, which then attack the vinyl groups of the methacrylate monomers, initiating the chain polymerization and crosslinking process.
-
Post-Curing: After the initial UV exposure, the material may be post-cured at an elevated temperature (e.g., 80-100°C) for several hours. Rationale: Post-curing provides thermal energy to increase polymer chain mobility, allowing unreacted monomers trapped in the vitrified network to react, thereby increasing the final monomer conversion and enhancing the mechanical properties and biocompatibility.
-
Characterization: The resulting crosslinked polymer can be characterized for its mechanical properties (tensile strength, modulus), thermal properties (Tg via DSC), and degree of conversion (via FTIR by monitoring the disappearance of the C=C peak at ~1635 cm⁻¹).
Caption: Workflow for UV photopolymerization of a GTMA resin.
Applications in Research and Development
The versatility of GTMA makes it a key component in numerous advanced materials.
Dental Materials and Restoratives
Methacrylate-based polymers are foundational to modern dentistry.[7] GTMA, along with other dimethacrylate and trimethacrylate monomers, is used as a crosslinking agent in dental composites, adhesives, and sealants.[1][7] Its function is to enhance the mechanical strength and durability of the restorative material, ensuring it can withstand the forces of mastication. The degree of monomer conversion during curing is a critical factor, as unreacted monomers can leach out and potentially cause cytotoxic effects.[1]
Drug Delivery Systems
The highly crosslinked hydrogels that can be formed using GTMA are being explored for controlled drug delivery applications.[1] The crosslink density, which can be tuned by adjusting the GTMA concentration, directly influences the mesh size of the polymer network. This, in turn, governs the diffusion rate of an encapsulated therapeutic agent, allowing for tunable and sustained release kinetics.[8] While not as common as glycerol dimethacrylate in some studies, the principles of using crosslinkers to create esterase-responsive or biodegradable networks for targeted drug release are directly applicable.[8][9]
Advanced Coatings, Inks, and Smart Materials
GTMA is a valuable component in UV-curable coatings and inks due to the rapid and energy-efficient curing process it enables.[1] These formulations are used for high-performance coatings on wood, plastic, and paper.[1][10] Furthermore, polymers derived from GTMA have been shown to possess unique functionalities. Recent studies have demonstrated that GTMA-based polymers can exhibit inherent, broad-spectrum antimicrobial activity without the need for leaching biocides, making them attractive for coatings in sterile environments.[1] When copolymerized with other monomers, GTMA can also contribute to the development of "smart materials," such as those with thermoresponsive shape-memory behavior.[1]
Safety and Toxicological Profile
Hazard Identification: According to the Globally Harmonized System (GHS), glyceryl trimethacrylate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]
Handling and Storage: Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn when handling GTMA. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhaling vapors.[11] The monomer is often supplied with an inhibitor like MEHQ to prevent spontaneous polymerization and should be stored refrigerated and protected from light and heat.
Biocompatibility and Cytotoxicity: The biocompatibility of GTMA-derived materials is an active area of research.[1] For biomedical applications like dental restoratives and drug delivery systems, this is a critical parameter. The primary toxicological concern with methacrylate-based materials is often the cytotoxicity caused by the leaching of unreacted monomers from the polymer network.[1] Therefore, achieving a high degree of monomer conversion during polymerization is paramount to minimizing potential adverse biological effects and ensuring the safety of the final material.[1]
References
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Glycerol trimethacrylate | C15H20O6 | CID 81892 - PubChem . National Center for Biotechnology Information. Available from: [Link]
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Glycerol 1,3-dimethacrylate | C11H16O5 | CID 74594 - PubChem . National Center for Biotechnology Information. Available from: [Link]
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Scheme 1. Glycerol trimethacrylate (GlycM) synthesis. | Download Scientific Diagram - ResearchGate . ResearchGate. Available from: [Link]
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(a) A see and treat micelles nano-drug delivery crosslinked by glycerol... - ResearchGate . ResearchGate. Available from: [Link]
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Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PMC - NIH . National Center for Biotechnology Information. Available from: [Link]
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(PDF) Methacrylates in dental restorative materials - ResearchGate . ResearchGate. Available from: [Link]
- US20170335043A1 - Triacrylate compounds and methods for producing the same, and compositions - Google Patents. Google Patents.
- CN102557935A - Preparation method of 1, 2, 3-glycerin triacrylate - Google Patents. Google Patents.
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Safety Data Sheet: Glyceryl propoxy triacrylate - Carl ROTH . Carl ROTH. Available from: [Link]
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